Ditalimfos: A Technical Guide to its Chemical Properties and Structure
Ditalimfos: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditalimfos, an organophosphate fungicide, has been utilized in agriculture for the control of various fungal pathogens. This technical guide provides an in-depth overview of its chemical properties, structure, and relevant biological interactions. The information is presented to support research, scientific analysis, and potential applications in drug development.
Chemical Properties and Structure
Ditalimfos, chemically known as O,O-diethyl phthalimidophosphonothioate, is a phthalimide fungicide.[1] Its structure is characterized by a phthalimide group attached to a phosphonothioate center with two ethyl ester groups.
Table 1: Chemical Identifiers of Ditalimfos
| Identifier | Value |
| IUPAC Name | 2-(diethoxyphosphinothioyl)isoindole-1,3-dione[1] |
| CAS Number | 5131-24-8[2] |
| Molecular Formula | C₁₂H₁₄NO₄PS[2][3] |
| SMILES | CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC |
| InChIKey | MTBZIGHNGSTDJV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Ditalimfos
| Property | Value | Source |
| Molecular Weight | 299.28 g/mol | |
| Physical Description | Colorless crystalline solid with a platelet structure | |
| Melting Point | 83-91 °C | |
| Boiling Point | Decomposes below its boiling point. One source indicates 400.3 ± 28.0 °C, though this is likely a calculated value and not experimentally verified at standard pressure. | |
| Vapor Pressure | 2.0 x 10⁻⁸ mmHg | |
| Solubility in Water | 133 mg/L at 20 °C | |
| logP (Octanol-Water Partition Coefficient) | 3.5 |
Synthesis of Ditalimfos
The commercial synthesis of Ditalimfos is a two-step process. The first step involves the reaction of phthalic anhydride with an aminothiophosphonic acid derivative to form phthalimidophosphonothioic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield Ditalimfos.
Figure 1: Synthesis workflow for Ditalimfos.
Spectral Data
Table 3: Key Spectral Data for Ditalimfos
| Technique | Key Observations |
| ¹H NMR | Data available, specific shifts not detailed in readily accessible literature. |
| ¹³C NMR | Data available, specific shifts not detailed in readily accessible literature. |
| GC-MS | Major fragments observed at m/z 102, 130, 135, 148, 243. |
| LC-MS | Precursor ion [M+H]⁺ at m/z 300.0454, with major fragments at m/z 148.0394, 243.9829, 272.0143. |
Experimental Protocols
Detailed experimental protocols specifically for Ditalimfos are not widely available in the public domain. However, the following sections provide comprehensive, standard methodologies for the analysis of organophosphate pesticides like Ditalimfos.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify Ditalimfos residues in a sample matrix.
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add magnesium sulfate and sodium chloride (or a commercially available QuEChERS salt packet), shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 25 °C/min.
-
Ramp to 200 °C at 3 °C/min.
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using characteristic precursor-product ion transitions for Ditalimfos. A full scan can be used for initial identification.
-
Figure 2: General workflow for GC-MS analysis of pesticide residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of Ditalimfos.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the Ditalimfos sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Acquisition time: 2-4 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Proton-decoupled experiment.
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
Mode of Action
Ditalimfos belongs to the dicarboximide class of fungicides. The precise mode of action for this class is thought to involve the disruption of the osmotic signal transduction pathway in fungi. This pathway includes a histidine kinase and a MAP (Mitogen-Activated Protein) kinase cascade. By interfering with this signaling pathway, dicarboximide fungicides disrupt the fungus's ability to regulate its internal osmotic pressure, leading to cell damage and death.
Figure 3: Proposed signaling pathway for the mode of action of dicarboximide fungicides.
Metabolic Pathway
The environmental fate of Ditalimfos involves its degradation into less complex molecules. A primary degradation pathway is the hydrolysis of the phosphonothioate ester linkage, leading to the formation of phthalimide. This process can be influenced by factors such as pH and the presence of light (photolysis). Further degradation of phthalimide can occur in the environment. In fungi, the metabolism of organophosphate pesticides can be mediated by cytochrome P450 enzymes, which typically involves oxidative reactions.
Figure 4: Simplified degradation pathway of Ditalimfos.
Conclusion
This technical guide has summarized the key chemical properties, structure, and known mechanisms of the fungicide Ditalimfos. The provided data tables and diagrams offer a structured overview for researchers and professionals in related fields. While Ditalimfos is an older pesticide with some data limitations in publicly accessible literature, the information compiled here serves as a valuable resource for understanding its fundamental characteristics and biological interactions. Further research may be required to elucidate more detailed aspects of its metabolic fate and specific molecular targets.
